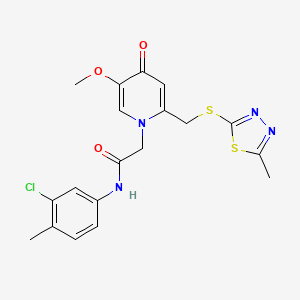

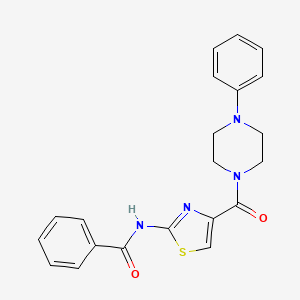

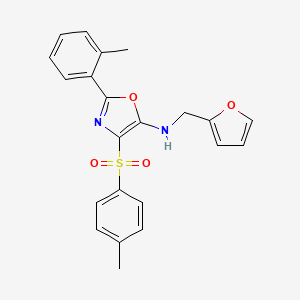

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide, also known as MTE-N, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTE-N is a small molecule that has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

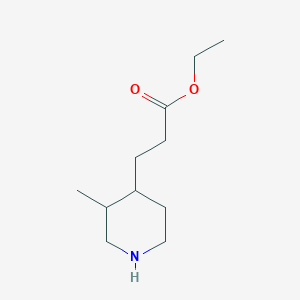

Synthesis and Evaluation for Topical Drug Delivery

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide derivatives have been synthesized and evaluated for their potential in topical drug delivery systems. Morpholinyl esters of naproxen were prepared and showed enhanced skin permeation compared to naproxen itself, indicating a promising application for improving the delivery of medications through the skin. The study found that certain morpholinyl derivatives facilitated a better balance of aqueous solubility and lipophilicity, essential for effective topical drug delivery (J. Rautio et al., 2000).

Lysosome-Targeting Fluorescent Probe

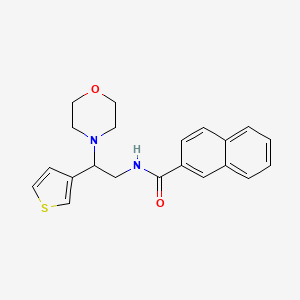

The morpholine group has been utilized as a targeting unit for lysosomes in living cells, demonstrating the potential of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide derivatives in selective imaging and detection applications. A novel fluorescent probe incorporating the morpholine group showed high selectivity for peroxynitrite in lysosomes, highlighting its application in studying cellular processes and pathological conditions (J. Qian et al., 2019).

Antimicrobial Agent Discovery

Compounds containing the N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide structure have been explored for their antimicrobial properties. Specifically, novel 2-amino-5-arylthieno[2,3-b]thiophenes synthesized from morpholine showed promising in vitro activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (K. Balamurugan et al., 2009).

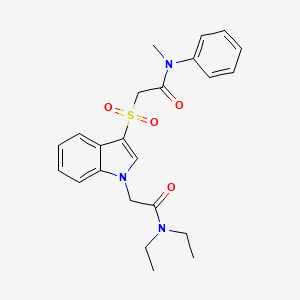

Catalysis in Organic Synthesis

Morpholine derivatives, including N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide, have found applications in catalysis, specifically in the Mizoroki-Heck reaction. A study demonstrated the use of a novel N–O ligand based on morpholine for palladium-catalyzed reactions in water, showcasing the versatility of morpholine derivatives in facilitating organic synthesis under environmentally friendly conditions (Yu-fang Wang et al., 2013).

Photochromism and Molecular Docking Studies

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide derivatives have been involved in studies related to photochromism, exhibiting changes in color under different light conditions, which could have implications in the development of light-responsive materials. Additionally, these compounds have been subject to molecular docking studies to assess their potential as antimicrobial agents, further highlighting the broad research applications of morpholine derivatives in chemistry and biology (S. Ranjith et al., 2014).

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-21(18-6-5-16-3-1-2-4-17(16)13-18)22-14-20(19-7-12-26-15-19)23-8-10-25-11-9-23/h1-7,12-13,15,20H,8-11,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCVTNSUTSECTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(4-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2727738.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2727740.png)

![2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2727743.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2727745.png)

![N-mesityl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2727746.png)

![N-(3-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2727758.png)